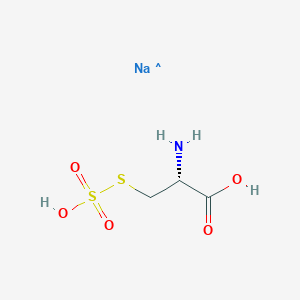
S-Sulfo-L-cysteine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Sulfo-L-cysteine sodium salt: is a compound that belongs to the class of organic compounds known as S-sulfo-L-cysteines. These compounds are characterized by the presence of a sulfo group (-SO3H) attached to the sulfur atom of L-cysteine. This compound is typically found in the form of a white crystalline powder that is soluble in water and alcohol. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Sulfo-L-cysteine sodium salt can be synthesized through the reaction of L-cysteine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction typically involves the following steps:
Reaction of L-cysteine with sulfuric acid: L-cysteine is dissolved in water, and sulfuric acid is added slowly with stirring. The reaction mixture is heated to facilitate the formation of S-sulfo-L-cysteine.
Neutralization with sodium hydroxide: The reaction mixture is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are common practices to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: S-Sulfo-L-cysteine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
S-Sulfo-L-cysteine sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies related to sulfur metabolism and as a substrate for enzymes involved in sulfur assimilation.
Medicine: It is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate glutamate receptors.
Industry: this compound is used in the production of pharmaceuticals and as an additive in cell culture media to enhance cell growth and protein production
Wirkmechanismus
The mechanism of action of S-sulfo-L-cysteine sodium salt involves its interaction with various molecular targets and pathways:
Glutamate Receptors: It acts as an agonist at metabotropic glutamate receptors, specifically mGlu 1α and mGlu 5a subtypes.
Sulfur Metabolism: The compound participates in sulfur assimilation pathways, contributing to the biosynthesis of sulfur-containing amino acids and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
L-Cysteine: A naturally occurring amino acid that serves as a precursor for S-sulfo-L-cysteine.
L-Methionine: Another sulfur-containing amino acid involved in similar metabolic pathways.
Cysteine-S-sulfate: A compound with similar chemical properties and applications.
Uniqueness: S-Sulfo-L-cysteine sodium salt is unique due to its specific interaction with metabotropic glutamate receptors and its role in sulfur metabolism. Its ability to modulate neurotransmission and participate in sulfur assimilation pathways distinguishes it from other sulfur-containing amino acids .
Eigenschaften
Molekularformel |
C3H7NNaO5S2 |
|---|---|
Molekulargewicht |
224.2 g/mol |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChI-Schlüssel |
LIVOGEMTYCNQAV-DKWTVANSSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |
Kanonische SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


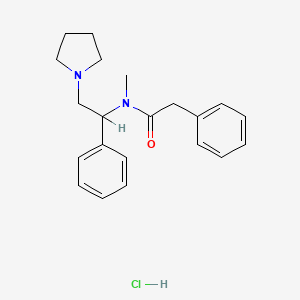
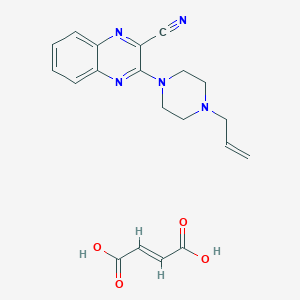
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B10768457.png)

![[(2R,3R,4S,5S,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10768466.png)
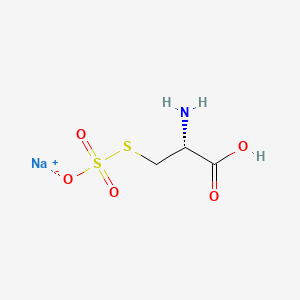
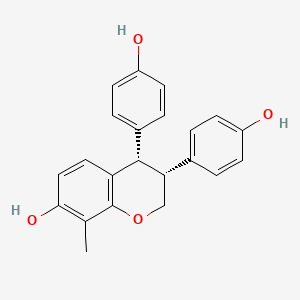
![2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic Acid](/img/structure/B10768479.png)
![2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10768482.png)
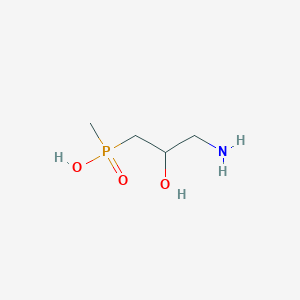
![[(1R,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10768501.png)
![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetic acid](/img/structure/B10768502.png)


